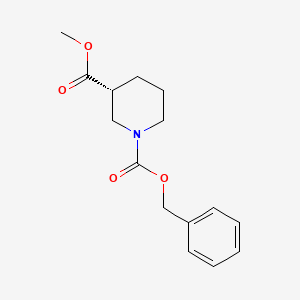

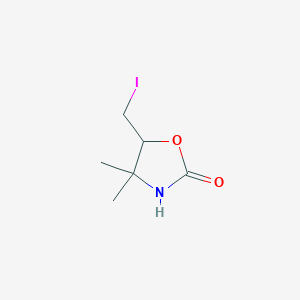

(R)-Methyl 1-cbz-piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Methyl 1-cbz-piperidine-3-carboxylate is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a piperidine derivative that has been synthesized using various methods, and has been found to exhibit promising biological activities, making it an interesting candidate for further research.

Applications De Recherche Scientifique

1. Molecular Interaction Studies

(R)-Methyl 1-cbz-piperidine-3-carboxylate is explored in molecular interaction studies, specifically for its role in binding to cannabinoid receptors. Shim et al. (2002) investigated the molecular interactions of a related compound, SR141716, with the CB1 cannabinoid receptor. This study provides insights into the conformational analysis and pharmacophore models relevant to cannabinoid receptor ligands, which may inform the understanding of compounds like (R)-Methyl 1-cbz-piperidine-3-carboxylate (Shim et al., 2002).

2. Synthesis and Activity Analysis

The synthesis and in vitro activities of related compounds have been studied for their potential as glycoprotein IIb/IIIa antagonists. Xue et al. (1997) investigated compounds with structures similar to (R)-Methyl 1-cbz-piperidine-3-carboxylate, focusing on their role in inhibiting platelet aggregation, which is crucial in understanding the broader applications of this compound class (Xue et al., 1997).

3. Biohydroxylation Studies

The biohydroxylation of Cbz-protected alkyl substituted piperidines, including compounds similar to (R)-Methyl 1-cbz-piperidine-3-carboxylate, by the fungus Beauveria bassiana, has been researched by Aitken et al. (1998). This study provides insights into the biotransformation and regioselectivity of hydroxylation, which is significant for chemical synthesis and pharmacological research (Aitken et al., 1998).

4. PET Ligand Development

Kumar et al. (2004) explored the synthesis of a related compound as a potential PET ligand for CB1 receptors. This research is pivotal in developing diagnostic tools for neurological and psychiatric disorders (Kumar et al., 2004).

5. Asymmetric Synthesis and Stereochemistry

Procopiou et al. (2016) studied the determination of the absolute configuration of enantiomers of a similar compound, which is crucial for understanding the stereochemistry and its implications in drug design and pharmacology (Procopiou et al., 2016).

Propriétés

IUPAC Name |

1-O-benzyl 3-O-methyl (3R)-piperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBZPWAQRLLZBC-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 1-cbz-piperidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2415197.png)

![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)

![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)

![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)

![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)